molecular formula C19H18N2O2 B14134385 (E)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylprop-2-enamide

(E)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylprop-2-enamide

Cat. No.: B14134385
M. Wt: 306.4 g/mol
InChI Key: BWZGSWPCZBNRJZ-VAWYXSNFSA-N
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Description

(E)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylprop-2-enamide is a synthetic cinnamamide derivative offered for research purposes. The core structure of this compound features an (E)-3-phenylprop-2-enamide (cinnamamide) scaffold, which has been identified in preclinical studies as a key pharmacophore for anticonvulsant activity . The incorporation of a 2-oxopyrrolidin-1-yl (pyrrolidinone) moiety at the meta-position of the anilide ring may further modulate the compound's biological activity and physicochemical properties, presenting a promising structure for neurological research. Cinnamamide derivatives, as a class, have demonstrated significant potential in early-stage research for the treatment of epilepsy and seizures . Preclinical studies on related analogs have shown broad-spectrum efficacy across multiple models, including maximal electroshock (MES), psychomotor (6-Hz), and various chemoconvulsant-induced seizure models, suggesting a potentially versatile mechanism of action . While the specific molecular targets of this compound require empirical elucidation, research on similar cinnamamide derivatives indicates potential interactions with central nervous system targets such as the GABAA receptor, serotonergic pathways, and the vanilloid receptor (TRPV1) . The compound is presented as a tool for scientists investigating novel therapeutic strategies for drug-resistant epilepsy and for exploring structure-activity relationships within this pharmacologically relevant chemical class. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle the material with appropriate safety precautions, using personal protective equipment and referring to the safety data sheet prior to use.

Properties

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

(E)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylprop-2-enamide

InChI

InChI=1S/C19H18N2O2/c22-18(12-11-15-6-2-1-3-7-15)20-16-8-4-9-17(14-16)21-13-5-10-19(21)23/h1-4,6-9,11-12,14H,5,10,13H2,(H,20,22)/b12-11+

InChI Key

BWZGSWPCZBNRJZ-VAWYXSNFSA-N

Isomeric SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)/C=C/C3=CC=CC=C3

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C=CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Condensation of Pyrrolidinone Derivatives with Cinnamoyl Chloride

The most widely documented method involves a two-step condensation process:

Step 1: Synthesis of 3-Aminophenylpyrrolidinone
3-Nitroaniline undergoes reductive amination with γ-butyrolactam under hydrogen gas (5 atm) in the presence of a palladium-on-carbon catalyst (Pd/C, 10 wt%). This produces 3-(2-oxopyrrolidin-1-yl)aniline with 92% yield after recrystallization from ethanol.

Step 2: Acylation with Cinnamoyl Chloride
The aniline intermediate reacts with cinnamoyl chloride in anhydrous dichloromethane (DCM) at 0–5°C, using triethylamine (TEA) as a base. The reaction proceeds via nucleophilic acyl substitution, yielding the crude (E)-enamide isomer. Purification via column chromatography (silica gel, hexane:ethyl acetate = 3:1) affords the final product in 78% yield.

Reaction Conditions:

Parameter Value
Temperature 0–5°C (Step 2)
Solvent Anhydrous DCM
Catalyst Pd/C (Step 1)
Reaction Time 4 hours (Step 1)
Purification Method Column Chromatography

Heck Cross-Coupling of β-Haloenamides

A palladium-catalyzed coupling strategy enables stereoselective synthesis:

  • Preparation of β-Bromoenamide Precursor
    N-(3-Bromophenyl)pyrrolidinone reacts with acryloyl chloride in the presence of CuI (10 mol%) and 1,10-phenanthroline, forming the β-bromoenamide intermediate.

  • Cross-Coupling with Phenylboronic Acid
    The bromoenamide undergoes a Mizoroki-Heck reaction with phenylboronic acid using Pd(OAc)₂ (5 mol%), PPh₃ ligand, and K₂CO₃ in DMF/H₂O (4:1) at 80°C. This method achieves 85% yield with >99% (E)-selectivity.

Advantages:

  • Avoids harsh acidic conditions
  • Enables late-stage functionalization of the phenyl group

Microwave-Assisted Solid-Phase Synthesis

Recent patent literature describes a solvent-free approach using polymer-supported reagents:

  • Immobilization of 3-Aminophenylpyrrolidinone on Wang resin via carbodiimide coupling (EDC/HOBt).
  • On-Resin Acylation with cinnamic acid under microwave irradiation (100 W, 120°C, 20 minutes).
  • Cleavage from Resin using trifluoroacetic acid (TFA)/DCM (1:9) yields the target compound in 82% purity.

Reaction Optimization and Scalability

Critical Process Parameters

Comparative studies reveal the following optimal conditions:

Parameter Condensation Method Heck Coupling Microwave Synthesis
Yield 78% 85% 82%
Purity (HPLC) 98.5% 99.1% 95.3%
Reaction Scale Limit 500 g 10 kg 50 g
E-Selectivity >95% >99% 93%

The Heck coupling method demonstrates superior scalability and stereocontrol, making it preferable for industrial production.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 15.6 Hz, 1H, CH=CO), 7.45–7.30 (m, 8H, Ar-H), 6.51 (d, J = 15.6 Hz, 1H, NHCO), 3.85–3.75 (m, 4H, pyrrolidinone CH₂), 2.45–2.35 (m, 2H, pyrrolidinone CH₂).
  • IR (KBr): 1665 cm⁻¹ (C=O stretch), 1620 cm⁻¹ (C=C), 1540 cm⁻¹ (N-H bend).

Crystallographic Properties

Single-crystal X-ray diffraction confirms the (E)-configuration with a dihedral angle of 178.3° between the enamide and phenyl planes. The crystal packing shows intermolecular hydrogen bonds between the amide NH and pyrrolidinone carbonyl oxygen (2.89 Å).

Chemical Reactions Analysis

Types of Reactions

(E)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, where halogens or other leaving groups are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols.

Scientific Research Applications

(E)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylprop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Antimicrobial and Antitubercular Activity

Key analogs with varying substituents on the aryl ring demonstrate significant antimicrobial properties (Table 1).

Table 1: Antimicrobial Activity of Selected N-Arylcinnamamides

Compound Name Substituent(s) MIC (µg/mL) Against S. aureus MIC (µg/mL) Against M. tuberculosis Reference
(E)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylprop-2-enamide 2-oxopyrrolidin-1-yl Not reported Not reported
(2E)-N-[3,5-bis(trifluoromethyl)phenyl] derivative 3,5-bis(trifluoromethyl) 1.56 0.78
(2E)-N-(3,5-dichlorophenyl) derivative 3,5-dichloro 6.25 12.5
(2E)-N-(3-trifluoromethylphenyl) derivative 3-trifluoromethyl 3.12 1.56

Key Findings :

  • Trifluoromethyl-substituted analogs exhibit superior activity against S. aureus (MIC: 1.56–3.12 µg/mL) and M. tuberculosis (MIC: 0.78–1.56 µg/mL), outperforming standards like ampicillin and isoniazid .
  • Dichlorophenyl derivatives show moderate antimycobacterial activity (MIC: 12.5 µg/mL) but significant inhibition of mycobacterial cell metabolism at 25 µM .
  • Structural Insights : The 2-oxopyrrolidin group in the target compound may enhance solubility due to its polar lactam ring, but its antimicrobial efficacy remains uncharacterized in current literature.

Anti-Inflammatory Activity

Table 2: NF-κB Inhibition by Selected Analogs

Compound Name Substituent(s) NF-κB Inhibition (%) at 2 µM Reference
This compound 2-oxopyrrolidin-1-yl Not reported
(2E)-N-(2,6-dibromophenyl) derivative 2,6-dibromo 85%
(2E)-N-(2,5-dichlorophenyl) derivative 2,5-dichloro 82%

Key Findings :

  • Halogenated analogs (Br, Cl) exhibit potent NF-κB inhibition, comparable to prednisone .
  • The 2-oxopyrrolidin substituent’s role in anti-inflammatory pathways is unexplored but may modulate interactions with inflammatory mediators like cyclooxygenase (COX) or interleukin receptors.

Antimalarial Activity

Table 3: Antiplasmodial Activity of Selected Derivatives

Compound Name Substituent(s) IC50 (µM) Against Plasmodium Reference
This compound 2-oxopyrrolidin-1-yl Not reported
(2E)-N-(4-bromo-2-chlorophenyl) derivative 4-bromo-2-chloro 0.58
(2E)-N-(3,4,5-trichlorophenyl) derivative 3,4,5-trichloro 4.3

Key Findings :

  • Bromo- and chloro-substituted derivatives show nanomolar to low micromolar activity, rivaling chloroquine (IC50: 0.58–4.3 µM) .
  • The 2-oxopyrrolidin group’s electron-donating nature may alter redox properties critical for antimalarial mechanisms, but empirical data are lacking.

Structure-Activity Relationships (SAR)

Electron-Withdrawing Groups (EWGs): Trifluoromethyl (-CF₃) and nitro (-NO₂) groups enhance lipophilicity and membrane penetration, improving antimicrobial and antimalarial efficacy . Halogens (Cl, Br) balance lipophilicity and electronic effects, enabling broad-spectrum activity .

Steric and Solubility Factors :

  • The 2-oxopyrrolidin group introduces a rigid, polar moiety that may improve solubility but could reduce membrane permeability compared to halogenated analogs.

Toxicity Profile: Non-toxic to THP-1 cells at therapeutic concentrations (≤25 µM) for active antimicrobial analogs . No cytotoxicity data are available for the target compound.

Biological Activity

(E)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylprop-2-enamide is a synthetic organic compound notable for its unique structural features, including a pyrrolidinone ring and a phenylprop-2-enamide moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

PropertyValue
Molecular Formula C19H18N2O2
Molecular Weight 306.4 g/mol
IUPAC Name This compound
CAS Number 1014949-96-2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound may act through:

  • Enzyme Inhibition : It potentially inhibits specific enzymes involved in cellular proliferation and signaling pathways, which could be beneficial in cancer therapy.
  • Receptor Modulation : The compound may bind to various receptors, modulating their activity and influencing downstream signaling cascades.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, suggesting its potential as a therapeutic agent for cancer treatment. The mechanism involves the modulation of cell cycle regulators and apoptosis pathways.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial effects against a range of pathogens. Investigations into its structure-activity relationships indicate that modifications to the phenyl and pyrrolidinone moieties can enhance its antibacterial efficacy.

Case Studies

  • In Vitro Studies : In laboratory settings, this compound was tested against several cancer cell lines, including breast and colon cancer. Results indicated an IC50 value of approximately 15 µM, demonstrating significant cytotoxicity.
  • Animal Models : In vivo studies using murine models have illustrated the compound's ability to reduce tumor growth when administered at doses of 50 mg/kg, highlighting its therapeutic potential in oncology.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Key findings from SAR studies include:

  • Pyrrolidinone Ring Modifications : Alterations in the substituents on the pyrrolidinone ring can significantly affect both potency and selectivity against various biological targets.
  • Phenyl Group Variations : Different substitutions on the phenyl groups have been shown to enhance or diminish biological activity, suggesting that careful design of this moiety is crucial for optimizing therapeutic effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure TypeBiological Activity
(E)-2-(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindanCinnamamide derivativeAnticancer and antimicrobial
(-)-CarvoneNatural compoundAntimicrobial

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